molecular formula C15H14FN9O B588501 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 CAS No. 1794817-03-0

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4

Cat. No.: B588501
CAS No.: 1794817-03-0
M. Wt: 359.362
InChI Key: MMBHIHSCHXTGOX-CQOLUAMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 is a derivative of fluconazole, a well-known antifungal agent. This compound is characterized by the substitution of a fluorine atom with a triazole ring, which enhances its antifungal properties. The molecular formula of this compound is C15H14FN9O, and it has a molecular weight of 355.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 involves several steps. One common method includes the Friedel-Crafts acylation of substituted benzene with chloroacetyl chloride using aluminum trichloride as a catalyst . The resulting intermediate undergoes further reactions to introduce the triazole ring and other functional groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the triazole ring .

Mechanism of Action

The mechanism of action of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 involves the inhibition of the enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungal cells. By disrupting ergosterol production, the compound weakens the cell membranes of fungi, leading to osmotic imbalance and inhibition of fungal growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 is unique due to its enhanced antifungal properties resulting from the substitution of the fluorine atom with a triazole ring. This modification improves its binding affinity to the target enzyme and increases its efficacy against resistant fungal strains .

Properties

IUPAC Name

1,1,3,3-tetradeuterio-2-[2-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN9O/c16-14-3-12(25-11-19-8-22-25)1-2-13(14)15(26,4-23-9-17-6-20-23)5-24-10-18-7-21-24/h1-3,6-11,26H,4-5H2/i4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBHIHSCHXTGOX-CQOLUAMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)F)C(CN3C=NC=N3)(CN4C=NC=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C1=C(C=C(C=C1)N2C=NC=N2)F)(C([2H])([2H])N3C=NC=N3)O)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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